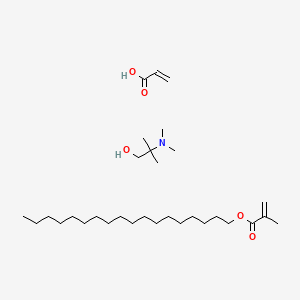
2-(Dimethylamino)-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-methylpropan-1-ol, octadecyl 2-methylprop-2-enoate, and prop-2-enoic acid are organic compounds with diverse applications in various fields. These compounds are known for their unique chemical properties and reactivity, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-2-methylpropan-1-ol: This compound can be synthesized through the reaction of dimethylamine with acetone, followed by reduction with a suitable reducing agent such as sodium borohydride.
Octadecyl 2-methylprop-2-enoate: This ester can be prepared by esterification of octadecanol with 2-methylprop-2-enoic acid in the presence of an acid catalyst like sulfuric acid.
Prop-2-enoic acid:
Industrial Production Methods
2-(Dimethylamino)-2-methylpropan-1-ol: Industrial production involves large-scale synthesis using continuous flow reactors to ensure high yield and purity.
Octadecyl 2-methylprop-2-enoate: Produced in batch reactors with controlled temperature and pressure to optimize the esterification process.
Prop-2-enoic acid: Manufactured through catalytic oxidation in fixed-bed reactors, ensuring efficient conversion of propylene to acrylic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Prop-2-enoic acid can undergo oxidation to form acetic acid and carbon dioxide.
Reduction: 2-(Dimethylamino)-2-methylpropan-1-ol can be reduced to its corresponding amine.
Substitution: Octadecyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Requires nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Acetic acid, carbon dioxide.
Reduction: Corresponding amines.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymer production.
Biology: Employed in the synthesis of biologically active molecules and as reagents in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the manufacture of coatings, adhesives, and surfactants.
Mécanisme D'action
The mechanism of action for these compounds varies based on their chemical structure:
2-(Dimethylamino)-2-methylpropan-1-ol: Acts as a nucleophile in substitution reactions, targeting electrophilic centers.
Octadecyl 2-methylprop-2-enoate: Functions as a hydrophobic moiety in surfactants, interacting with hydrophobic surfaces.
Prop-2-enoic acid: Participates in polymerization reactions, forming long-chain polymers through free-radical mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- 2-Methylprop-2-enoic acid
Uniqueness
- 2-(Dimethylamino)-2-methylpropan-1-ol : Unique due to its tertiary amine structure, providing distinct nucleophilicity.
- Octadecyl 2-methylprop-2-enoate : Distinguished by its long hydrophobic chain, enhancing its surfactant properties.
- Prop-2-enoic acid : Notable for its ability to undergo polymerization, forming versatile acrylic polymers.
These compounds’ unique properties and reactivity make them valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
167078-16-2 |
|---|---|
Formule moléculaire |
C31H61NO5 |
Poids moléculaire |
527.8 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-6(2,5-8)7(3)4;1-2-3(4)5/h2,4-20H2,1,3H3;8H,5H2,1-4H3;2H,1H2,(H,4,5) |
Clé InChI |
MJEOVPWQDYAZOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)(CO)N(C)C.C=CC(=O)O |
Numéros CAS associés |
167078-16-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



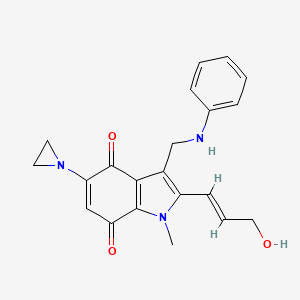
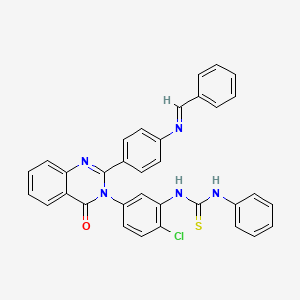
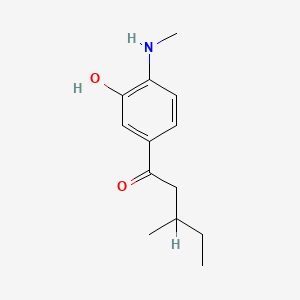



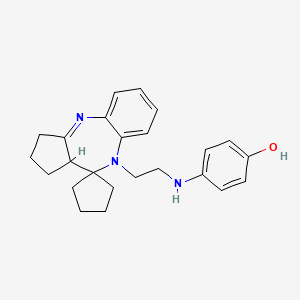
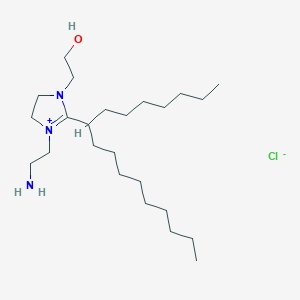
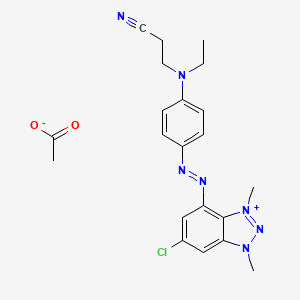
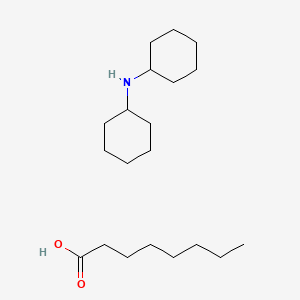
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

